molecular formula C17H17NO2S B6896591 N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide

Cat. No.: B6896591
M. Wt: 299.4 g/mol
InChI Key: RVGYSMZOSQJOOY-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic elements

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-11-10-13(19)6-7-15(11)18-17(20)16-14-5-3-2-4-12(14)8-9-21-16/h2-7,10,16,19H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGYSMZOSQJOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2C3=CC=CC=C3CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the isothiochromene core, which can be synthesized through a cyclization reaction involving a thioether and an appropriate electrophile

    Cyclization Reaction: The initial step involves the cyclization of a thioether with an electrophile under acidic or basic conditions to form the isothiochromene ring.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Substitution: The final step involves the substitution of the hydrogen atom on the isothiochromene ring with the 4-hydroxy-2-methylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific enzymes or receptors could make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound might be used in the development of new materials with unique properties. Its aromatic and heterocyclic structure could impart desirable characteristics such as thermal stability, conductivity, or mechanical strength.

Mechanism of Action

The mechanism by which N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
  • N-(4-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
  • N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-1-carboxamide

Uniqueness

N-(4-hydroxy-2-methylphenyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, combined with the isothiochromene core. This combination of functional groups and structural elements provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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